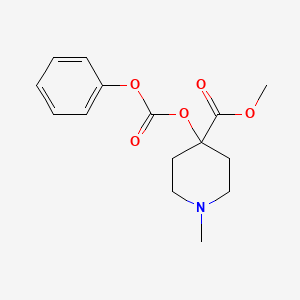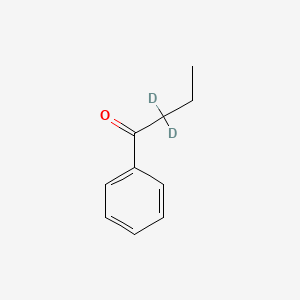
1-Butanone-2,2-d2,1-phenyl-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanone-2,2-d2,1-phenyl-(9CI) is a deuterated analog of 1-phenyl-2-butanone. This compound is characterized by the substitution of two hydrogen atoms with deuterium atoms at the second carbon position of the butanone chain. The molecular formula for this compound is C10H10D2O, and it has a molecular weight of 150.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone-2,2-d2,1-phenyl-(9CI) typically involves the deuteration of 1-phenyl-2-butanone. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure selective deuteration at the desired position .
Industrial Production Methods
Industrial production of deuterated compounds like 1-Butanone-2,2-d2,1-phenyl-(9CI) often involves large-scale catalytic exchange processes. These processes utilize deuterium gas and catalysts in reactors designed to handle high pressures and temperatures. The purity of the final product is ensured through rigorous purification steps, including distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Butanone-2,2-d2,1-phenyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid or phenylacetic acid.
Reduction: Formation of 1-phenyl-2-butanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
1-Butanone-2,2-d2,1-phenyl-(9CI) has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of deuterated drugs with improved pharmacokinetic properties
Mechanism of Action
The mechanism of action of 1-Butanone-2,2-d2,1-phenyl-(9CI) involves its interaction with molecular targets through its ketone and phenyl functional groups. The deuterium atoms can influence the rate of chemical reactions due to the kinetic isotope effect, which can be studied to understand reaction pathways and mechanisms .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-butanone: The non-deuterated analog with similar chemical properties but different kinetic behavior.
2-Butanone, 1-phenyl-: Another structural isomer with different reactivity.
Benzyl ethyl ketone: A compound with a similar structure but different functional groups
Uniqueness
1-Butanone-2,2-d2,1-phenyl-(9CI) is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications, such as tracing reaction pathways and studying isotope effects. The deuterium substitution can also lead to differences in physical properties, such as boiling points and solubility, compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C10H12O |
|---|---|
Molecular Weight |
150.21 g/mol |
IUPAC Name |
2,2-dideuterio-1-phenylbutan-1-one |
InChI |
InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3/i6D2 |
InChI Key |
FFSAXUULYPJSKH-NCYHJHSESA-N |
Isomeric SMILES |
[2H]C([2H])(CC)C(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate](/img/structure/B13746901.png)
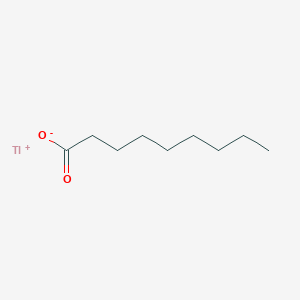
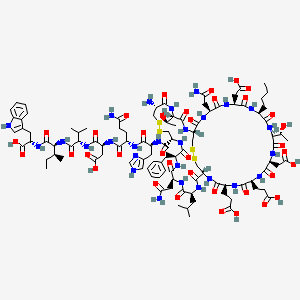

![N-[3]Pyridyl-diacetamide](/img/structure/B13746932.png)
![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium](/img/structure/B13746936.png)
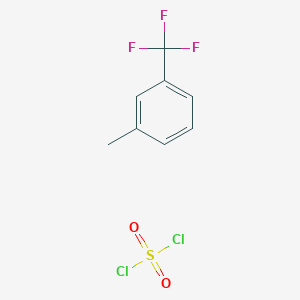
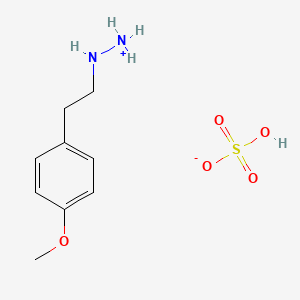
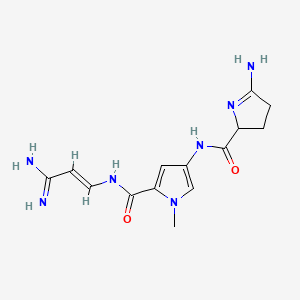

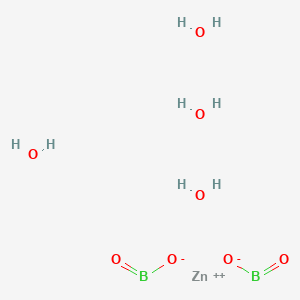
![3-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-1-{4-[2-(piperidin-1-yl)ethoxy]naphthalen-1-yl}urea](/img/structure/B13746987.png)
![4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one](/img/structure/B13746993.png)
